An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,4-Dihydroxyisophthalaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Phenolic Aldehyde
2,4-Dihydroxyisophthalaldehyde, with the CAS number 3328-71-0 , is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups and two formyl (-CHO) groups.[1] Its IUPAC name is 2,4-dihydroxybenzene-1,3-dicarbaldehyde.[1] This substitution pattern, particularly the presence of electron-donating hydroxyl groups ortho and para to the aldehyde functionalities, renders the molecule highly reactive and a valuable precursor in the synthesis of a variety of more complex structures. While not as extensively documented as its simpler analog, 2,4-dihydroxybenzaldehyde, 2,4-dihydroxyisophthalaldehyde holds significant potential in medicinal chemistry, materials science, and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The properties of 2,4-dihydroxyisophthalaldehyde are dictated by its unique arrangement of functional groups, which allows for intramolecular hydrogen bonding and a high degree of reactivity. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3328-71-0 | [1] |
| Molecular Formula | C₈H₆O₄ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | 2,4-dihydroxybenzene-1,3-dicarbaldehyde | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two signals in the aromatic region (δ 6.0-8.0 ppm), likely a doublet and a doublet of doublets, showing coupling to each other.
-
Aldehyde Protons: Two distinct singlets for the two aldehyde protons (δ 9.5-10.5 ppm). The chemical shift of the C1 aldehyde proton may be influenced by intramolecular hydrogen bonding with the C2 hydroxyl group.
-
Hydroxyl Protons: Two broad singlets for the hydroxyl protons (chemical shift can vary depending on solvent and concentration).
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region (δ 190-200 ppm) corresponding to the two aldehyde carbons.
-
Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with the carbons attached to the hydroxyl groups appearing at the lower field end of this range.
IR Spectroscopy (Predicted):
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H Stretching (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.
-
C=O Stretching: A strong, sharp band in the region of 1650-1700 cm⁻¹ for the aldehyde carbonyl groups.
-
C=C Stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A prominent peak at m/z = 166.
-
Fragmentation: Expect losses of CO (m/z = 28) and CHO (m/z = 29) from the parent ion.
Synthesis and Reactivity
Synthesis of 2,4-Dihydroxyisophthalaldehyde
The synthesis of 2,4-dihydroxyisophthalaldehyde is not as commonly described as that of simpler phenolic aldehydes. However, established methods for the formylation of phenols can be adapted. A plausible synthetic approach is the Vilsmeier-Haack reaction on resorcinol (1,3-dihydroxybenzene). This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce one or more formyl groups onto an activated aromatic ring. Given the activating nature of the two hydroxyl groups in resorcinol, diformylation to yield 2,4-dihydroxyisophthalaldehyde is a feasible outcome, although careful control of reaction conditions would be necessary to optimize the yield of the desired product over mono-formylated and other isomers.
Another potential route could be adapted from the synthesis of the related 4,6-dihydroxyisophthalaldehyde, which involves a lithium-bromine interchange on a protected dihydroxybenzene derivative, followed by formylation and deprotection.[3]
Caption: Plausible Vilsmeier-Haack synthesis of 2,4-Dihydroxyisophthalaldehyde.
Chemical Reactivity
The reactivity of 2,4-dihydroxyisophthalaldehyde is characterized by the interplay of its hydroxyl and aldehyde functional groups.
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Aldehyde Groups: The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for a range of condensation reactions. They can be oxidized to carboxylic acids or reduced to alcohols. The presence of the ortho-hydroxyl group can influence the reactivity of the adjacent aldehyde through hydrogen bonding and electronic effects.
-
Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are strong nucleophiles and can participate in O-alkylation and O-acylation reactions. The hydroxyl groups also strongly activate the aromatic ring towards further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles to the remaining unsubstituted positions.
Applications in Research and Drug Development
While specific applications of 2,4-dihydroxyisophthalaldehyde are not extensively reported, its structure suggests significant potential, particularly as a precursor for the synthesis of Schiff bases and other heterocyclic compounds.
Synthesis of Schiff Bases and Metal Complexes
One of the most promising applications of 2,4-dihydroxyisophthalaldehyde is in the synthesis of Schiff bases. The condensation of its two aldehyde groups with primary amines can lead to the formation of a variety of mono- and bis-Schiff bases. These compounds are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4]
The resulting Schiff bases, often possessing multiple donor atoms (N, O), are excellent chelating agents for a wide range of metal ions. The corresponding metal complexes have shown enhanced biological activity compared to the free ligands and are being explored for their therapeutic and diagnostic potential.[5]
Caption: General scheme for the synthesis of Schiff bases and their metal complexes.
Experimental Protocol: Synthesis of a Bis-Schiff Base Derivative
This protocol describes a general method for the synthesis of a bis-Schiff base from 2,4-dihydroxyisophthalaldehyde and a primary amine.
Materials:
-
2,4-Dihydroxyisophthalaldehyde
-
Primary amine (e.g., aniline or a substituted aniline) (2 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve one equivalent of 2,4-dihydroxyisophthalaldehyde in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve two equivalents of the primary amine in absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the solution of 2,4-dihydroxyisophthalaldehyde at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Characterization:
The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling
As with all chemicals, 2,4-dihydroxyisophthalaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dihydroxyisophthalaldehyde is a versatile and reactive molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its ability to form a wide array of Schiff bases and their corresponding metal complexes makes it a compound of considerable interest for researchers in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its structural similarity to other well-studied phenolic aldehydes provides a strong basis for predicting its properties and exploring its synthetic utility. Further research into the synthesis and applications of 2,4-dihydroxyisophthalaldehyde is warranted to fully unlock its potential.
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PubChem. 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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- Ibrahim, M. A. et al. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. Journal of Basrah Researches.
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ChemBK. 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde. [Link]
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PubChem. 2,4-Dihydroxyisophthalaldehyde. National Center for Biotechnology Information. [Link]
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ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
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Grokipedia. 2,4-Dihydroxybenzaldehyde. [Link]
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